An In-Depth Technical Guide to 5-Chloro-2-methylphenol
An In-Depth Technical Guide to 5-Chloro-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylphenol, also known as 5-chloro-o-cresol, is a chlorinated aromatic organic compound with the CAS number 5306-98-9 .[1] It serves as a versatile intermediate in the synthesis of a variety of chemical and pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its properties, synthesis, purification, and analytical methods, as well as a summary of the known biological effects of related chlorophenols, to support its application in research and development.
Chemical and Physical Properties
5-Chloro-2-methylphenol is a solid at room temperature, typically appearing as off-white crystals.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5306-98-9 | [1] |
| Molecular Formula | C₇H₇ClO | [1][2] |
| Molecular Weight | 142.58 g/mol | [2] |
| Appearance | Off-white crystals | [1] |
| Melting Point | 72-76 °C | |
| Boiling Point | 109-112 °C at 15 mmHg; 219.2 °C at 760 mmHg | |
| Density | 1.228 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and acetone. | [3] |
| pKa | No specific data found | |
| LogP | 2.6 | [2] |
Experimental Protocols
Synthesis of 5-Chloro-2-methylphenol
5-Chloro-2-methylphenol can be synthesized from 5-chloro-2-methylaniline (B43014) via a diazotization reaction followed by hydrolysis. The precursor, 5-chloro-2-methylaniline, can be prepared from 4-chloro-2-nitrotoluene.[3][4]
Step 1: Synthesis of 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene
A plausible method involves the reduction of the nitro group of 4-chloro-2-nitrotoluene. A patented method describes the use of a polysulfide in an aqueous solution with an ammonium (B1175870) salt, followed by heating and dropwise addition of 4-chloro-2-nitrotoluene.[4] The organic phase is then separated, washed, and distilled to yield 5-chloro-2-methylaniline.[4]
Step 2: Synthesis of 5-Chloro-2-methylphenol from 5-Chloro-2-methylaniline
This step involves the conversion of the amino group of 5-chloro-2-methylaniline to a hydroxyl group. A general procedure for such a transformation is as follows:
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Diazotization: 5-chloro-2-methylaniline is dissolved in an acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
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Hydrolysis: The diazonium salt solution is then carefully heated. The diazonium group is unstable and will decompose, releasing nitrogen gas and forming the phenol.
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Isolation and Purification: The reaction mixture is then cooled, and the product, 5-chloro-2-methylphenol, can be isolated by extraction with an organic solvent. The crude product is then purified.
Caption: Synthetic pathway for 5-Chloro-2-methylphenol.
Purification
Recrystallization is a common and effective method for purifying solid organic compounds like 5-chloro-2-methylphenol.
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Solvent Selection: A suitable solvent is one in which 5-chloro-2-methylphenol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethyl acetate (B1210297) and hexanes are potential candidates.
-
Dissolution: The crude 5-chloro-2-methylphenol is dissolved in the minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure compound.
-
Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.
-
Drying: The crystals are dried to remove any residual solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of 5-chloro-2-methylphenol.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of formic or phosphoric acid) is a common mobile phase.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound is appropriate.
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.
Gas Chromatography (GC)
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable.
-
Carrier Gas: Helium or hydrogen is typically used.
-
Injector and Detector Temperatures: The injector and detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) are maintained at a high temperature to ensure volatilization.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
-
Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization may be employed to improve chromatographic properties.
Caption: General analytical workflow for 5-Chloro-2-methylphenol.
Biological Activity and Toxicological Profile
While specific signaling pathways for 5-chloro-2-methylphenol are not well-documented, the biological activities of chlorophenols as a class have been studied.
-
Toxicity: Chlorophenols are known to be toxic, with increasing chlorination generally leading to increased toxicity.[5] The liver, central nervous system, and reproductive system are identified as primary targets of chlorophenol toxicity.[6]
-
Mechanism of Action: It has been suggested that higher chlorinated phenols may interfere with oxidative phosphorylation, a critical cellular process for energy production.[5] This disruption of cellular metabolism can lead to the observed toxic effects. The convulsant action of some lower chlorinated phenols is thought to be associated with the undissociated molecule.[5]
Due to its role as a synthetic intermediate, direct human exposure is limited to occupational settings. However, the potential for environmental release and subsequent exposure necessitates an understanding of its toxicological profile.
Applications in Drug Development and Research
5-Chloro-2-methylphenol is a valuable building block in organic synthesis.[1] Its utility in drug development lies in its ability to be incorporated into more complex molecules with potential therapeutic activities. It is used in the synthesis of various pharmaceutical and agrochemical agents.[1] Researchers can utilize this compound to explore structure-activity relationships of novel therapeutic candidates by introducing the chloro and methyl substituted phenyl moiety.
Conclusion
5-Chloro-2-methylphenol is a key chemical intermediate with well-defined physical and chemical properties. While detailed experimental protocols for its synthesis and analysis are not always directly available for this specific compound, established methods for structurally similar molecules provide a strong foundation for laboratory work. The toxicological profile of chlorophenols highlights the need for careful handling and containment. For researchers in drug development and other scientific fields, 5-chloro-2-methylphenol offers a valuable scaffold for the synthesis of novel compounds.
References
- 1. innospk.com [innospk.com]
- 2. 5-Chloro-2-methylphenol | C7H7ClO | CID 79192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 5. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
